Tricarballylate: A Comprehensive Technical Guide on its Chemical Structure and Properties
Tricarballylate: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricarballylate, known systematically as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid with significant implications in biochemistry and toxicology.[1][2] It is recognized primarily as a competitive inhibitor of the enzyme aconitase, a key component of the citric acid cycle.[2][3] This inhibitory action disrupts cellular metabolism and is the basis for its toxic effects, particularly in ruminant animals where it is produced by rumen microorganisms from trans-aconitate found in grasses.[4][5] This technical guide provides an in-depth overview of the chemical structure, properties, and biological interactions of tricarballylate, along with relevant experimental protocols.
Chemical Structure and Nomenclature
Tricarballylate is a simple, achiral molecule consisting of a three-carbon propane (B168953) backbone with a carboxyl group attached to each carbon atom. Its structure is similar to citric acid, but it lacks the hydroxyl group on the central carbon, a feature crucial for its role as an enzyme inhibitor.[2]
IUPAC Name: Propane-1,2,3-tricarboxylic acid[6]
Synonyms: Tricarballylic acid, Carballylic acid, β-Carboxyglutaric acid[1][7]
Chemical Formula: C₆H₈O₆[7]
CAS Number: 99-14-9[7]
Caption: Chemical structure of Tricarballylate.
Physicochemical Properties
A summary of the key physicochemical properties of tricarballylic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 176.12 g/mol | [8] |
| Melting Point | 156-161 °C | [1][9] |
| Water Solubility | 500 mg/mL at 18°C | [10][11] |
| pKₐ₁ | 3.49 (at 30°C) | [7][11] |
| pKₐ₂ | 4.58 (at 30°C) | [7][11] |
| pKₐ₃ | 5.83 (at 30°C) | [7][11] |
Synthesis and Natural Occurrence
Synthesis: Tricarballylic acid can be synthesized through several laboratory methods:
-
Hydrolysis of 1,2,3-tricyanopropane: This method involves the hydrolysis of the nitrile groups to carboxylic acids.
-
Reduction of aconitic acid: Aconitic acid can be reduced to tricarballylic acid using sodium amalgam or through electrolytic reduction.[12]
-
From fumaric acid: A two-step synthesis starting from fumaric acid has also been described.[1]
-
Modern Approaches: More recent methods focus on the direct conversion from citric acid esters using bifunctional catalysts to avoid unwanted side reactions.[8]
Natural Occurrence: Tricarballylate is not a common metabolite in most organisms. Its primary natural source is the metabolic activity of microorganisms in the rumen of cattle and sheep, where it is produced from the reduction of trans-aconitic acid present in forage grasses.[5] It can also be found in some food products as a result of processing, such as in beet and maple sugar refining, or as a breakdown product of fumonisin mycotoxins which can contaminate corn.[13]
Biological Role and Toxicology
The primary biological significance of tricarballylate lies in its potent and competitive inhibition of the enzyme aconitase (aconitate hydratase).[3][5] Aconitase is a crucial enzyme in the citric acid cycle (Krebs cycle), where it catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via the intermediate cis-aconitate.[2]
Tricarballylate's structural similarity to citrate allows it to bind to the active site of aconitase. However, the absence of a hydroxyl group prevents the dehydration-rehydration reaction from proceeding, effectively blocking the enzyme's catalytic activity.[2] This inhibition disrupts the citric acid cycle, leading to a decrease in cellular energy production and an accumulation of citrate.
The toxic effects of tricarballylate are most pronounced in ruminants, where its production in the rumen can lead to a condition known as "grass tetany." This is characterized by acute magnesium deficiency, as tricarballylate is a strong chelator of divalent cations like magnesium, leading to their reduced absorption and increased excretion.[4][14]
Caption: Inhibition of Aconitase by Tricarballylate.
Experimental Protocols
Aconitase Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of tricarballylate on aconitase activity. The assay is based on monitoring the formation of cis-aconitate from isocitrate, which absorbs light at 240 nm.[15]
Materials:
-
Purified aconitase enzyme
-
Isocitrate solution (substrate)
-
Tricarballylate solutions of varying concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the isocitrate solution.
-
Add varying concentrations of the tricarballylate inhibitor to the reaction mixture in different wells or cuvettes. Include a control with no inhibitor.
-
Initiate the reaction by adding a fixed amount of the aconitase enzyme to each well/cuvette.
-
Immediately begin monitoring the increase in absorbance at 240 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration to determine the inhibitory constant (Kᵢ).
Quantification of Tricarballylate in Biological Samples by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of organic acids, including tricarballylate, in biological matrices such as plasma, urine, or rumen fluid.
General Workflow:
-
Sample Preparation:
-
Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile (B52724) or perchloric acid) followed by centrifugation.
-
The supernatant may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.
-
The final extract is typically dissolved in the mobile phase.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into the HPLC system.
-
Separation is typically achieved using a reversed-phase C18 column.
-
The mobile phase is usually an acidic aqueous buffer (e.g., phosphate (B84403) buffer with a low pH) mixed with an organic modifier like acetonitrile or methanol. An isocratic or gradient elution can be used.
-
-
Detection:
-
UV detection at a low wavelength (e.g., 210 nm) is often used for carboxylic acids.
-
For higher sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS) is the preferred method.
-
-
Quantification:
-
A calibration curve is generated using standard solutions of tricarballylate of known concentrations.
-
The concentration of tricarballylate in the biological sample is determined by comparing its peak area to the calibration curve.
-
Caption: HPLC Workflow for Tricarballylate Analysis.
Conclusion
Tricarballylate is a molecule of significant interest due to its specific and potent inhibition of aconitase, a vital enzyme in central metabolism. Understanding its chemical properties, synthesis, and biological interactions is crucial for researchers in toxicology, animal science, and drug development. The experimental protocols outlined in this guide provide a foundation for further investigation into the effects and quantification of this important tricarboxylic acid.
References
- 1. US3594415A - Tricarballylic acids - Google Patents [patents.google.com]
- 2. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The FAD-Dependent Tricarballylate Dehydrogenase (TcuA) Enzyme of Salmonella enterica Converts Tricarballylate into cis-Aconitate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRICARBALLYLIC ACID CAS#: 99-14-9 [amp.chemicalbook.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. V.—The synthesis of alkyltricarballylic acids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 10. diagnosticsolutionslab.com [diagnosticsolutionslab.com]
- 11. TRICARBALLYLIC ACID | 99-14-9 [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Tricarballylate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 14. nutripath.com.au [nutripath.com.au]
- 15. researchgate.net [researchgate.net]
